Calcein tetraethyl ester

Descripción general

Descripción

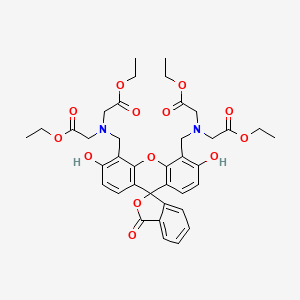

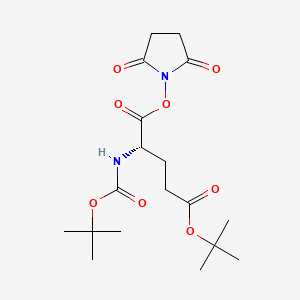

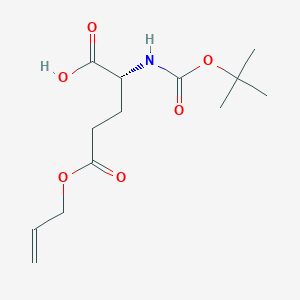

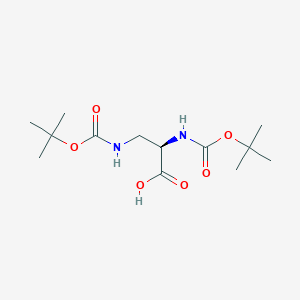

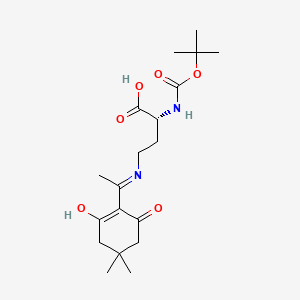

Calcein tetraethyl ester is an intermediate in the synthesis of the fluorescent probe calcein AM.

Aplicaciones Científicas De Investigación

Pruebas de Viabilidad Celular

El éster tetraetílico de calceína es un colorante fluorescente que puede transportarse a través de la membrana celular hacia las células vivas {svg_1}. Esta propiedad lo hace útil para probar la viabilidad celular {svg_2}. No es fluorescente e hidrofóbico, lo que le permite penetrar fácilmente en células vivas intactas {svg_3}. Las esterasas intracelulares luego hidrolizan calceína-AM para producir calceína, un compuesto hidrofílico, fuertemente fluorescente que se retiene bien {svg_4}.

Etiquetado Celular a Corto Plazo

Además de probar la viabilidad celular, el éster tetraetílico de calceína también se utiliza para el etiquetado a corto plazo de células {svg_5}. La fluorescencia de la calceína se puede utilizar para rastrear el movimiento y el comportamiento de las células durante un corto período de tiempo {svg_6}.

Estudios de Electroporación

El éster tetraetílico de calceína se ha utilizado en estudios que investigan el proceso de electroporación {svg_7}. La electroporación implica el uso de un campo eléctrico pulsado (PEF) para crear poros en la membrana celular {svg_8}. La eficiencia de extracción de la calceína y la viabilidad celular se pueden evaluar en función de los parámetros de PEF {svg_9}.

Citometría de Flujo

Las propiedades fluorescentes de la calceína la hacen útil en la citometría de flujo, una técnica utilizada para medir las características físicas y químicas de las células {svg_10}. La calceína se puede utilizar como un marcador fluorescente para identificar y clasificar las células en función de sus características {svg_11}.

Síntesis de Sondas Fluorescentes

El éster tetraetílico de calceína es un intermedio en la síntesis de la sonda fluorescente calceína AM {svg_12} {svg_13}. Estas sondas se utilizan en diversas aplicaciones de investigación biológica, que incluyen el etiquetado de células, las pruebas de viabilidad celular y la citometría de flujo {svg_14} {svg_15}.

Estudio de la Permeabilidad de la Membrana Celular

La capacidad del éster tetraetílico de calceína para penetrar las membranas celulares y su posterior retención dentro de las células después de la hidrólisis lo convierte en una herramienta útil para estudiar la permeabilidad de la membrana celular {svg_16}. Los cambios en la fluorescencia de la calceína pueden indicar cambios en la permeabilidad de la membrana {svg_17}.

Mecanismo De Acción

Target of Action

Calcein tetraethyl ester is primarily used as a fluorescent dye in biological studies . Its primary targets are living cells, specifically their cellular membranes . The compound’s ability to penetrate these membranes makes it valuable for assessing cell viability .

Mode of Action

The mode of action of this compound involves its transportation through the cellular membrane into live cells . Once inside the cell, it is acted upon by nonspecific esterases present within healthy, live cells . This interaction results in the conversion of the non-fluorescent this compound into a fluorescent form .

Biochemical Pathways

Its transformation into a fluorescent form inside the cell indicates that it interacts with esterases, enzymes that hydrolyze ester bonds . This interaction and subsequent fluorescence can be used to assess cell viability, indicating the compound’s involvement in cellular metabolic processes.

Pharmacokinetics

Its ability to penetrate cellular membranes suggests it is readily absorbed by cells . Its transformation into a fluorescent form inside cells indicates metabolic activity

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal within live cells . This fluorescence is used to assess cell viability, providing a visual indication of living cells . It can also be used for short-term labeling of cells .

Análisis Bioquímico

Biochemical Properties

Calcein tetraethyl ester plays a significant role in biochemical reactions, primarily due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with intracellular esterases, which hydrolyze this compound to produce calcein, a fluorescent compound that is retained within the cell . This interaction is crucial for the compound’s function as a cell viability indicator, as the fluorescence intensity correlates with the presence of active esterases and, consequently, viable cells .

Cellular Effects

This compound influences various cellular processes. It is used to measure cell viability, as the hydrolyzed product, calcein, accumulates in live cells and emits fluorescence. This compound also affects cell signaling pathways and gene expression by serving as a marker for cell health and metabolic activity . Additionally, this compound can be used to monitor changes in cell volume and membrane permeability, providing insights into cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by intracellular esterases to produce calcein. This reaction occurs within the cytoplasm, where calcein binds to various biomolecules, including calcium ions, which enhances its fluorescence . The binding interactions with calcium ions and other intracellular components are essential for the compound’s function as a fluorescent marker. Additionally, this compound can influence enzyme activity by acting as a substrate for esterases, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Over time, the fluorescence intensity of calcein may decrease, affecting its reliability as a cell viability marker. Long-term studies have shown that this compound can have sustained effects on cellular function, with minimal toxicity observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels live cells without causing significant toxicity . At higher doses, this compound can induce cytotoxic effects, including cell membrane disruption and apoptosis . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its hydrolysis by intracellular esterases. The hydrolyzed product, calcein, participates in cellular processes by binding to calcium ions and other intracellular components . This interaction can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion across cellular membranes . Once inside the cell, the compound is hydrolyzed by esterases, and the resulting calcein is retained within the cytoplasm . This distribution pattern is crucial for its function as a cell viability marker, as it ensures that the fluorescence signal is localized within live cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it is hydrolyzed to produce calcein . The resulting calcein can bind to various intracellular components, including calcium ions, which enhances its fluorescence . This localization is essential for its function as a fluorescent marker, as it ensures that the fluorescence signal accurately reflects cellular viability and metabolic activity .

Propiedades

IUPAC Name |

ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKMLDYACNCHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

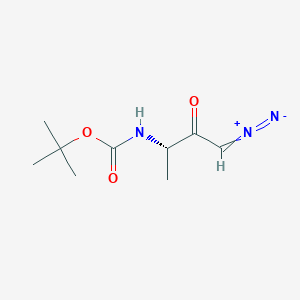

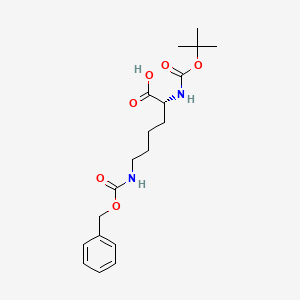

![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)

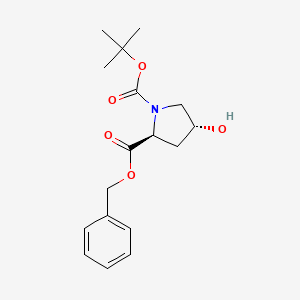

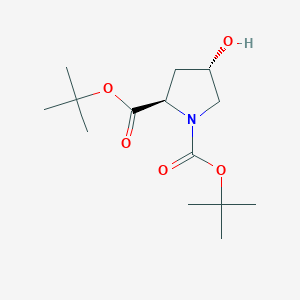

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)

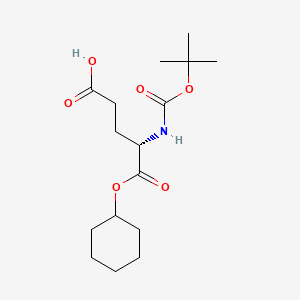

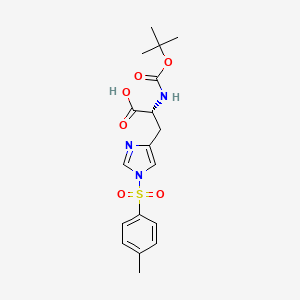

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)